2-Hydroxy-7-methyl-1,8-naphthyridine
Overview
Description
2-Hydroxy-7-methyl-1,8-naphthyridine (HMN) is an organic compound derived from the naphthyridine family of heterocyclic compounds. 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized for an in vitro evaluation of their anticancer activity .Molecular Structure Analysis
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . The molecular structure of this compound is part of the larger class of 1,8-Naphthyridines .Chemical Reactions Analysis
The 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine is oxidized with selenium dioxide in dioxane to the corresponding aldehyde, followed by deprotection of the N-acetyl group by hydrolysis with 1N hydrochloric acid .Scientific Research Applications
Chemical Synthesis and Reactions
2-Hydroxy-1,8-naphthyridine, a derivative of 2-Hydroxy-7-methyl-1,8-naphthyridine, has been synthesized via new methods involving the decarboxylation of 3-carboxylic acids and the use of 3-bromomethyl-2-nitropyridine. This synthesis pathway and its chemical reactions, along with spectral data, have been explored in detail (Hawes & Wibberley, 1967).
Pharmaceutical Synthesis
A study focused on the synthesis of 3-substituted 1,8-naphthyridine-2,4-diones, which are important in pharmaceutical applications. This involved the reaction of 2-methyl-4H-pyrido-[2,3-d][3,1]oxazin-4-one with active methylene compounds, yielding derivatives including 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).
DNA Binding Studies
Investigations into the influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine in DNA duplexes have been conducted. This study found that the introduction of methyl groups to the naphthyridine ring enhances the binding affinity to cytosine (Sato et al., 2009).
Metal Ion Complex Synthesis
Research has been conducted on the synthesis of metal ion complexes using 2-(o-Hydroxyphenyl)-1,8-naphthyridine and related compounds. These complexes, involving Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), have been characterized by various spectroscopic methods (Swamy, Reddy, Raju, & Jyothi, 2006).
Fluorescence and Solvatochromism Studies
Studies on the solvatochromism and fluorescence emissions in derivatives of 1,6- and 1,7-naphthyridines, which are structurally related to this compound, have been performed to understand their interactions with different solvents and their potential applications in various fields (Santo et al., 2003).
Mechanism of Action
Target of Action
2-Hydroxy-7-methyl-1,8-naphthyridine belongs to the 1,8-naphthyridines class of heterocyclic compounds . These compounds have been found to exhibit diverse biological activities and photochemical properties . They are known to interact with DNA segments and have been used as ligands . .
Mode of Action
The mode of action of 1,8-naphthyridines involves their interaction with their targets, leading to changes in the target’s function . For instance, certain 1,8-naphthyridine derivatives are known to intercalate between adjacent base pairs of DNA, changing the DNA conformation and inhibiting DNA duplication or transcription . This can lead to the suppression of cancer cell growth . .
Biochemical Pathways
Given that certain 1,8-naphthyridine derivatives are known to interact with dna , it can be inferred that they may affect pathways related to DNA replication and transcription.
Result of Action
Given that certain 1,8-naphthyridine derivatives are known to inhibit dna duplication or transcription , it can be inferred that they may have cytotoxic effects.
Safety and Hazards
Biochemical Analysis
Cellular Effects
Some naphthyridine derivatives have shown anticancer activity against human breast cancer cell line (MCF7)
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-7-methyl-1,8-naphthyridine is not well-defined. Some naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth
Properties
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBXHDRJXIQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418723 | |
Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-11-5 | |
Record name | 7-Methyl-1,8-naphthyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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